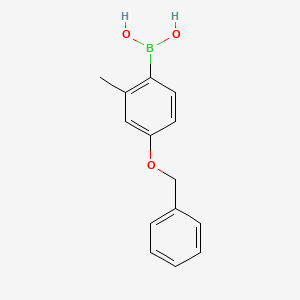

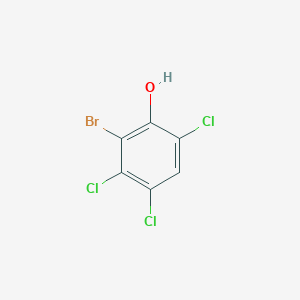

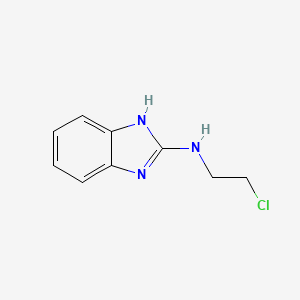

![molecular formula C7H6BrN3 B1271578 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 42869-47-6](/img/structure/B1271578.png)

6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Descripción general

Descripción

The compound 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is a derivative of the imidazo[4,5-b]pyridine family, which has been the subject of various studies due to its potential biological activities. The research on this compound and its derivatives has been focused on the synthesis of novel compounds, elucidation of their molecular structures, and exploration of their potential as inhibitors of biological targets such as tyrosyl-tRNA synthetase .

Synthesis Analysis

The synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives has been achieved through a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with suitable aromatic aldehydes in the presence of molecular iodine in water. This is followed by alkylation reactions using different alkyl dibromide agents . Another study reports the synthesis of a specific derivative, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, which was investigated for its crystal and molecular structure . Additionally, a method for synthesizing polysubstituted imidazo[1,2-a]pyridine derivatives using microwave-assisted one-pot cyclization and Suzuki coupling has been developed, which could be adapted for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of 6-bromo-imidazo[4,5-b]pyridine derivatives has been confirmed using techniques such as NMR spectroscopy and monocrystalline X-ray crystallography. The crystal structure of one derivative was found to crystallize in the monoclinic space group, with detailed cell parameters provided, and the structure is stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions . Theoretical calculations using DFT and TD-DFT methods have also been employed to understand the electronic properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 6-bromo-imidazo[4,5-b]pyridine derivatives has not been explicitly detailed in the provided abstracts. However, the synthesis methods suggest that these compounds can undergo further chemical transformations, such as alkylation, which could be indicative of their potential to participate in a variety of chemical reactions .

Physical and Chemical Properties Analysis

The physical properties of a specific 6-bromo-imidazo[4,5-b]pyridine derivative, such as its crystalline structure and density, have been reported. The compound exhibits a density of 1.683 g·cm−3 and crystallizes in a monoclinic space group with specific cell parameters . The chemical properties, such as binding affinity to biological targets, have been explored through molecular docking studies, revealing that certain derivatives have significant binding affinities, which could be indicative of their potential as biological inhibitors .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine has been evaluated for its performance as a corrosion inhibitor. Research shows that derivatives of this compound, such as 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, exhibit high inhibition performance against mild steel corrosion in acidic environments. These derivatives behave as mixed-type inhibitors, supported by density functional theory and molecular dynamic simulations (Saady et al., 2021).

Antimicrobial and Anticancer Activity

The compound and its derivatives have been synthesized and tested for their antimicrobial and anticancer activities. Certain derivatives have shown significant activity against breast cancer cell lines and also exhibit antibacterial and antifungal properties (Shelke et al., 2017).

Potential in Drug Development

Research indicates that imidazo[4,5-b]pyridines, including this compound, could serve as promising templates for the synthesis of new therapeutic agents, especially in anticancer and antimicrobial drug development. This includes exploring their structure-activity relationships and mechanisms of action (Deep et al., 2016).

Structural Analysis and Molecular Dynamics

Studies involving molecular dynamics, density functional theory (DFT), and X-ray crystallography have been conducted to understand the molecular structure, vibrational energy levels, and potential energy distribution of this compound and its derivatives. This research contributes to understanding the compound's physical and chemical properties, which is crucial for its applications in scientific research (Lorenc et al., 2008).

Mecanismo De Acción

Target of Action

Studies have shown that imidazo[4,5-b]pyridine derivatives can be evaluated as antagonists of various biological receptors at 1 and at 2, including angiotensin ii .

Mode of Action

It is known that the main mode of action of organic inhibitors occurs through adsorption of the organic compound on the surface of mild steel .

Biochemical Pathways

It is known that imidazopyridine derivatives have been extensively studied for their inhibition properties in a highly corrosive environment .

Action Environment

It is known that imidazopyridine and its derivatives have been extensively studied as potential inhibitors of acid corrosion because of their inhibition properties at relatively low concentrations in a highly corrosive environment .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGVKOABQVMENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365715 | |

| Record name | 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42869-47-6 | |

| Record name | 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)

![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)

![2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol](/img/structure/B1271521.png)

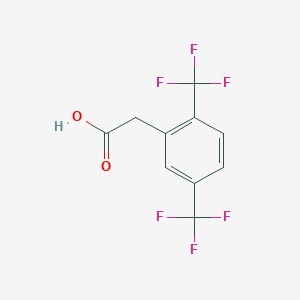

![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1271525.png)